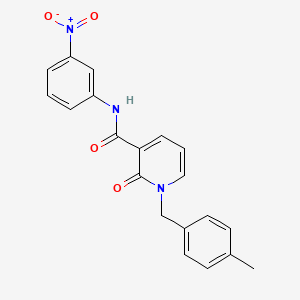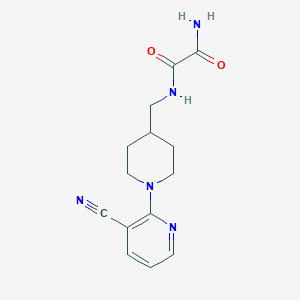
4-Fluoro-1-methylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-1-methylpiperidine-4-carboxylic acid, also known as FMPCA, is a compound belonging to the piperidine class of chemicals. It is a solid substance with the molecular formula C7H12FNO2 . The compound is white to yellow in color.
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string FC1 (C (O)=O)CCN ©CC1 . The InChI code for the compound is 1S/C7H12FNO2/c1-9-4-2-7 (8,3-5-9)6 (10)11/h2-5H2,1H3, (H,10,11) .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 161.176. The compound is white to yellow in color.Applications De Recherche Scientifique
Spin-Labeled Amino Acids in Biochemistry and Material Science
The nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, has been shown to be an effective inducer in peptides and an excellent electron spin resonance probe and fluorescence quencher. This makes it a valuable tool in biochemistry and material science, offering insights into peptide structures and interactions (Toniolo, Crisma, & Formaggio, 1998).
Antibacterial Agents
Research has explored the synthesis and antibacterial activity of pyridonecarboxylic acids and naphthyridine derivatives, highlighting their potential as antibacterial agents. These studies have investigated compounds with modifications at various positions, demonstrating their enhanced activity against bacterial infections. The structurally diverse analogues have shown promising antibacterial properties, suggesting potential applications in developing new therapeutic agents (Egawa et al., 1984; Matsumoto et al., 1984).
Fluorogenic Reagents for Carboxylic Acids
Certain compounds, including 4-diazomethylcoumarins with various 7-substituents, have been developed for their potential use in introducing fluorophores into acidic substances. These compounds exhibit excellent stability and fluorogenicity, making them useful fluorogenic reagents for carboxylic acids. Such reagents are valuable in analytical chemistry for the detection and quantification of carboxylic acids in complex mixtures (Ito & Maruyama, 1983).
Synthesis of Biologically Active Compounds
Research into the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, showcases the application of related fluorinated compounds in synthesizing biologically active molecules. These studies offer a rapid and efficient synthesis route, optimizing the production of compounds with potential anticancer activity (Zhang et al., 2019).
Fluorinated Piperidines in Chemical Synthesis
The development of methods for the synthesis of 4-fluoropiperidines via aza-Prins cyclization demonstrates the application of fluorinated compounds in creating structurally complex and valuable chemical entities. This approach offers a simple, convenient, and cost-effective method for preparing 4-fluoropiperidines, highlighting the versatility of fluorinated compounds in synthetic chemistry (Yadav et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-1-methylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-9-4-2-7(8,3-5-9)6(10)11/h2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCVRGQFNJITLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol](/img/structure/B2652535.png)



![N-[(5-methylbenzotriazol-1-yl)methyl]formamide](/img/structure/B2652542.png)
![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2652544.png)


![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2652548.png)


![1-[3-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2652552.png)

![N-(1-cyanopropyl)-2-[(3,5-dimethylphenyl)formamido]acetamide](/img/structure/B2652555.png)
